2,2’,4,4’,5-Pentabromodiphenyl Ether (>80per cent)(Contains ~10per cent 2,2’,4,4’,5,5’-Hexabromomdip
2,2’,4,4’,5-Pentabromodiphenyl Ether (>80per cent)(Contains ~10per cent 2,2’,4,4’,5,5’-Hexabromomdip
Pentabromodiphenyl oxide is an amber solid. (NTP, 1992)
Pentabromodiphenyl ethers, also known as pbde 99 or de-71, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. Pentabromodiphenyl ethers exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pentabromodiphenyl ethers is primarily located in the membrane (predicted from logP). Pentabromodiphenyl ethers is a potentially toxic compound.
2,4-dibromophenyl 2,4,5-tribromophenyl ether is a polybromodiphenyl ether that is diphenyl ether in which the hydrogens at the 2, 4, 5, 2', and 4' positions have been replaced by bromines.
Pentabromodiphenyl ethers, also known as pbde 99 or de-71, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. Pentabromodiphenyl ethers exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pentabromodiphenyl ethers is primarily located in the membrane (predicted from logP). Pentabromodiphenyl ethers is a potentially toxic compound.
2,4-dibromophenyl 2,4,5-tribromophenyl ether is a polybromodiphenyl ether that is diphenyl ether in which the hydrogens at the 2, 4, 5, 2', and 4' positions have been replaced by bromines.
Brand Name:
Vulcanchem
CAS No.:
60348-60-9
VCID:
VC0129695
InChI:
InChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H
SMILES:
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br
Molecular Formula:
C12H5Br5O
Molecular Weight:
564.7 g/mol
2,2’,4,4’,5-Pentabromodiphenyl Ether (>80per cent)(Contains ~10per cent 2,2’,4,4’,5,5’-Hexabromomdip
CAS No.: 60348-60-9
Reference Standards
VCID: VC0129695
Molecular Formula: C12H5Br5O
Molecular Weight: 564.7 g/mol
CAS No. | 60348-60-9 |
---|---|
Product Name | 2,2’,4,4’,5-Pentabromodiphenyl Ether (>80per cent)(Contains ~10per cent 2,2’,4,4’,5,5’-Hexabromomdip |
Molecular Formula | C12H5Br5O |
Molecular Weight | 564.7 g/mol |
IUPAC Name | 1,2,4-tribromo-5-(2,4-dibromophenoxy)benzene |
Standard InChI | InChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H |
Standard InChIKey | WHPVYXDFIXRKLN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br |
Canonical SMILES | C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br |
Boiling Point | Decomposes at 200-300 °C (commercial) |
Colorform | White crystalline solid |
Density | 2.25-2.28 Relative density (water = 1): 2.25-2.28 |
Melting Point | -5 °C -5°C -7 - -3 °C |
Physical Description | Pentabromodiphenyl oxide is an amber solid. (NTP, 1992) Liquid AMBER VISCOUS LIQUID. |
Description | Pentabromodiphenyl oxide is an amber solid. (NTP, 1992) Pentabromodiphenyl ethers, also known as pbde 99 or de-71, belongs to the class of organic compounds known as bromodiphenyl ethers. Bromodiphenyl ethers are compounds that contain two benzene groups linked to each other via an ether bond, and where at least one ring is substituted with a bromo group. Pentabromodiphenyl ethers exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pentabromodiphenyl ethers is primarily located in the membrane (predicted from logP). Pentabromodiphenyl ethers is a potentially toxic compound. 2,4-dibromophenyl 2,4,5-tribromophenyl ether is a polybromodiphenyl ether that is diphenyl ether in which the hydrogens at the 2, 4, 5, 2', and 4' positions have been replaced by bromines. |
Solubility | Insoluble (< 1mg/ml at 68.9° F) (NTP, 1992) Methanol, 1g/100g; dioctylphthalate, >100g/100g; completely miscible in methylene chloride, toluene, freon 11, polyol, styrene, and methyl ethyl ketone In water, 0.0133 mg/L (commercial product) In water, 9.0X10-7 mg/L at 20 °C 9e-10 mg/mL at 20 °C Solubility in water, g/100ml at 20 °C: 0.0013 (very poor) |
Synonyms | 2,2',3,4,4'-pentabromodiphenyl ether 2,2',4,4',5-pentaBDE 2,2',4,4',5-pentabromodiphenyl ether 2,2',4,4',6-pentabromodiphenyl ether DE 71 DE-71 PBDE PBDE 100 PBDE 85 PBDE 99 pentabromodiphenyl ether pentabromodiphenyl ether (mixed isomers) |
Vapor Pressure | 3.10e-08 mmHg 3.50X10-7 mm Hg at 25 °C Vapor pressure at 21 °C: negligible |
PubChem Compound | 36159 |
Last Modified | Nov 11 2021 |
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